Chemical Properties of 2-cyano-N-(4-iodophenyl)acetamide
Chemical Properties of 2-cyano-N-(4-iodophenyl)acetamide
Executive Summary
2-Cyano-N-(4-iodophenyl)acetamide (CAS: 24522-29-0) is a bifunctional organic intermediate of significant value in medicinal chemistry and materials science. Its structure integrates a highly reactive active methylene group (activated by the adjacent nitrile and amide carbonyl) with an aryl iodide moiety. This dual functionality allows for orthogonal functionalization: the methylene group serves as a nucleophile in Knoevenagel condensations to form acrylamides (often biologically active), while the aryl iodide acts as an electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck).
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, optimized synthetic routes, divergent reactivity patterns, and specific applications in drug discovery, particularly in the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors and PROTAC linkers.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Nomenclature and Identifiers[7][9]
| Property | Detail |
| IUPAC Name | 2-Cyano-N-(4-iodophenyl)acetamide |
| Common Synonyms | N-(4-Iodophenyl)-2-cyanoacetamide; Cyanoacet-p-iodoanilide |
| CAS Registry Number | 24522-29-0 |
| Molecular Formula | C₉H₇IN₂O |
| Molecular Weight | 286.07 g/mol |
| SMILES | N#CCC(=O)Nc1ccc(I)cc1 |
| InChI Key | (Predicted) UFKRTEWFEYWIHD-UHFFFAOYSA-N (Analogous base) |
Physical Properties[7]
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Appearance: Off-white to pale yellow solid.
-
Melting Point: Typically 180–185 °C (Note: Analogous 4-iodoacetanilide melts at 184 °C; the cyano group typically elevates melting points via dipole interactions).
-
Solubility:
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High: DMSO, DMF, DMAc.
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Moderate: Hot Ethanol, Ethyl Acetate.
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Low/Insoluble: Water, Hexanes, Diethyl Ether.
-
-
Acidity (pKa): The active methylene protons (–CH₂–) have a pKa of approximately 11–12 in DMSO, making them deprotonatable by weak bases (e.g., Piperidine, K₂CO₃).
Synthetic Pathways & Optimization
The synthesis of 2-cyano-N-(4-iodophenyl)acetamide generally proceeds via the N-acylation of 4-iodoaniline. Two primary methods are employed depending on scale and available equipment.
Method A: Thermal Condensation (Traditional)
Direct reaction of 4-iodoaniline with ethyl cyanoacetate at elevated temperatures.
-
Conditions: Neat or in high-boiling solvent (Xylene/Toluene) at 120–160 °C.
-
Pros: Atom economical, cheap reagents.[1]
-
Cons: Requires high heat, potential for polymerization of cyanoacetate, lower yields due to aniline oxidation.
Method B: Carbodiimide Coupling (Recommended)
Coupling of cyanoacetic acid with 4-iodoaniline using a dehydrating agent like DCC (N,N'-dicyclohexylcarbodiimide).
-
Conditions: DMF or DCM, DCC, r.t., 1–4 hours.
-
Pros: Mild conditions, higher yield (~77–85%), minimal byproduct formation.
-
Cons: Formation of dicyclohexylurea (DCU) byproduct requires filtration.
Synthesis Workflow Diagram
Caption: Chemical synthesis pathway via carbodiimide-mediated coupling, highlighting the activation of cyanoacetic acid.
Reactivity & Functionalization Strategy
The compound's utility stems from its ability to react at two distinct sites.
C-H Acidity (Knoevenagel Condensation)
The methylene protons are flanked by a nitrile and a carbonyl, creating a "push-pull" system.
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Reaction: Condensation with aromatic aldehydes.[2]
-
Catalyst: Piperidine, catalytic base.[3]
-
Product:
-cyanoacrylamides (Michael acceptors). -
Application: Synthesis of Tyrphostin analogs (kinase inhibitors).
Aryl Iodide Reactivity (Cross-Coupling)
The C-I bond is the weakest of the aryl halides, making it highly reactive toward oxidative addition by Pd(0).
-
Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryls.
-
Sonogashira: Coupling with terminal alkynes.
-
Heck: Coupling with alkenes.
-
Application: Extension of the carbon skeleton for SAR (Structure-Activity Relationship) studies.
Divergent Reactivity Diagram
Caption: Divergent synthetic pathways utilizing the active methylene group (left) and the aryl iodide handle (right).
Medicinal Chemistry Applications
DHODH Inhibitors (Leflunomide Analogs)
The 2-cyano-N-arylacetamide scaffold is a bioisostere of the active metabolite of Leflunomide (Teriflunomide). These compounds inhibit Dihydroorotate Dehydrogenase (DHODH), a key enzyme in de novo pyrimidine biosynthesis. The 4-iodo substituent allows for the introduction of lipophilic bulk necessary to occupy the hydrophobic pocket of the enzyme.
PROTAC Linkers
The aryl iodide provides a distinct attachment point for "Click Chemistry" or cross-coupling to attach E3 ligase ligands (e.g., Thalidomide derivatives) or Warheads, while the cyanoacetamide portion can serve as a rigid linker or a hydrogen-bonding motif.
Experimental Protocols
Protocol: Synthesis via DCC Coupling
Objective: Synthesis of 2-cyano-N-(4-iodophenyl)acetamide (Scale: 10 mmol).
-
Preparation:
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Dissolve Cyanoacetic acid (0.85 g, 10 mmol) and 4-Iodoaniline (2.19 g, 10 mmol) in anhydrous DMF (15 mL) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Coupling:
-
Add DCC (N,N'-dicyclohexylcarbodiimide) (2.06 g, 10 mmol) dissolved in minimal DMF (5 mL) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitoring by TLC (Ethyl Acetate:Hexane 1:1) should show consumption of aniline.
-
-
Work-up:
-
Filter off the precipitated DCU (white solid) and wash the cake with a small amount of DMF.
-
Pour the filtrate into Ice-Water (100 mL) with vigorous stirring. The product will precipitate as an off-white solid.
-
-
Purification:
-
Yield: Expected yield: 75–85% (approx. 2.1–2.4 g).[6]
Characterization (Expected Data)
-
¹H NMR (400 MHz, DMSO-d₆):
- 10.35 (s, 1H, NH ).
- 7.68 (d, J=8.8 Hz, 2H, Ar-H ortho to I).
- 7.42 (d, J=8.8 Hz, 2H, Ar-H ortho to NH).
- 3.92 (s, 2H, CH₂ ).
-
IR (KBr): 3280 (NH str), 2260 (CN str), 1665 (C=O amide I), 1540 (Amide II).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Specific Hazards:
-
Aryl Iodides: Generally light-sensitive; store in amber vials.
-
Nitriles: Potential for release of toxic fumes if heated to decomposition; avoid strong acids which could hydrolyze the nitrile to a carboxylic acid or release HCN (unlikely under standard storage, but possible under extreme conditions).
-
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood, especially when handling DCC (potent allergen).
References
-
General Synthesis of Cyanoacetamides: Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ResearchGate. Retrieved from [Link]
-
Knoevenagel Reactivity: Wikipedia Contributors. (2023). Knoevenagel condensation. Wikipedia. Retrieved from [Link][2]
-
Analogous Properties (4-Iodoacetanilide): PubChem. (n.d.). N-(4-Iodophenyl)acetamide.[7] National Library of Medicine. Retrieved from [Link]
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Cyano-N-(4-hydroxyphenyl)acetamide | C9H8N2O2 | CID 12516455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. a2bchem.com [a2bchem.com]
